molecular formula C14H14ClN3O2 B3053278 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one CAS No. 5273-13-2

4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one

Cat. No.: B3053278
CAS No.: 5273-13-2
M. Wt: 291.73 g/mol
InChI Key: RUSJPPATRXXNQO-UHFFFAOYSA-N
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Description

4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one typically involves the reaction of a chlorinated pyridazine derivative with morpholine and a phenyl group. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction may be catalyzed by a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino group.

    Reduction: Reduction reactions could target the pyridazine ring or the phenyl group.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds in the pyridazine family are often studied for their potential as enzyme inhibitors or receptor antagonists. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-phenylpyridazin-3(2H)-one: Lacks the morpholino group, which might affect its biological activity.

    5-morpholino-2-phenylpyridazin-3(2H)-one: Lacks the chloro group, potentially altering its reactivity.

    4-chloro-5-morpholino-2-methylpyridazin-3(2H)-one: Has a methyl group instead of a phenyl group, which could influence its chemical properties.

Uniqueness

The presence of both the chloro and morpholino groups in 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one makes it unique in terms of its reactivity and potential biological activity. These functional groups can significantly influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

CAS No.

5273-13-2

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one

InChI

InChI=1S/C14H14ClN3O2/c15-13-12(17-6-8-20-9-7-17)10-16-18(14(13)19)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

RUSJPPATRXXNQO-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl

Canonical SMILES

C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl

Key on ui other cas no.

5273-13-2

Origin of Product

United States

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